N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide
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Overview
Description
Synthesis Analysis
The synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines are discussed in the literature . The synthetic approaches to the preparation of these heterocycles over the past 10–15 years are presented with an emphasis on one-pot preparation procedures .Molecular Structure Analysis
The molecular formula of “N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide” is C19H16N2O4S and its molecular weight is 368.41.Chemical Reactions Analysis
The literature discusses the construction of important tetrahydro-benzoazepines by gold-catalyzed reactions between en-propargyl ethers containing the allene group and N-hydroxyanilines to generate ketone-derived nitrones, further affording benzoazepin-4-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide” is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Pharmacological Potential
The compound N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide belongs to a class of chemicals that have been explored for their pharmacological potential. Research has focused on synthesizing derivatives of 1,2,3,4-tetrahydro-5H-benzazepine to examine their structure-activity relationships, particularly for analgesic properties in mice (Sawa et al., 1975). This research is foundational for understanding the therapeutic potential of compounds related to this compound.
Anticancer Activity
A study on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives, which share structural features with this compound, showed promising in vitro anticancer activity against various cancer cell lines (Salahuddin et al., 2014). This suggests potential applications in cancer research and therapy.
Anticonvulsant and Hypnotic Effects
Another study synthesized 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones and evaluated their anticonvulsant effects and neurotoxicity. The findings revealed significant anticonvulsant activities, with one compound notably enhancing pentobarbital-induced sleep in mice, indicating potential as anticonvulsant and hypnotic agents (Deng et al., 2011).
Necroptosis and Apoptosis Induction
Research on naphthyridine derivatives, similar in structure to this compound, found that a novel compound induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This dual mechanism of action highlights the compound's potential for melanoma treatment (Kong et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-19(15-6-5-13-3-1-2-4-14(13)11-15)22-16-7-8-18-17(12-16)20(24)21-9-10-25-18/h1-8,11-12H,9-10H2,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKROYNZERVJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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